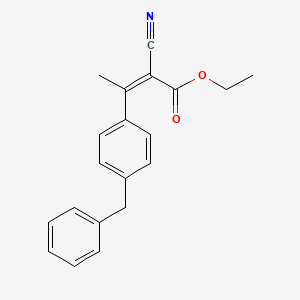
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of cyanoesters This compound is characterized by the presence of a benzylphenyl group, a cyano group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-benzylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by the addition of a cyano group to the resulting intermediate. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
Applications De Recherche Scientifique
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Methyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(Z)-Ethyl 3-(4-Phenyl)-2-cyanobut-2-enoate: Similar structure but without the benzyl group.
Uniqueness
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological interactions. The presence of the benzyl group also adds to its distinctiveness, potentially enhancing its binding affinity to certain molecular targets.
Propriétés
Formule moléculaire |
C20H19NO2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl (Z)-3-(4-benzylphenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-3-23-20(22)19(14-21)15(2)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b19-15- |
Clé InChI |
XONWPBOYFVZCEH-CYVLTUHYSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)CC2=CC=CC=C2)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
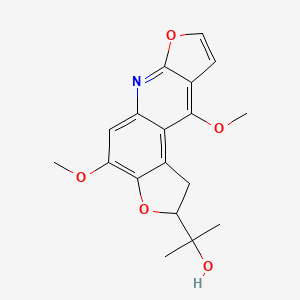
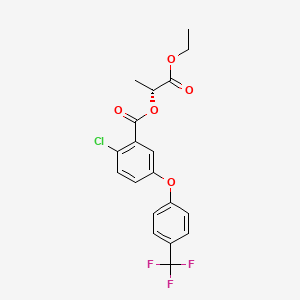

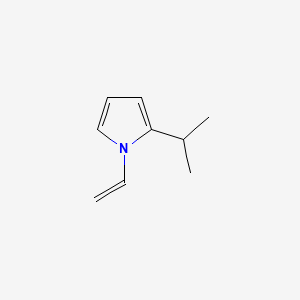
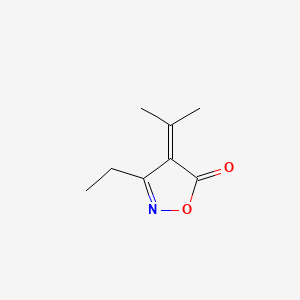
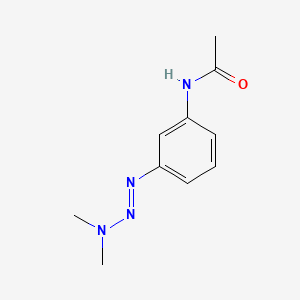
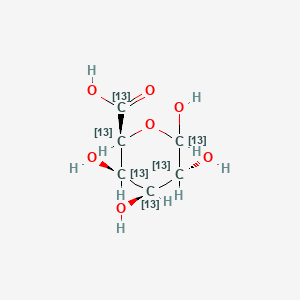
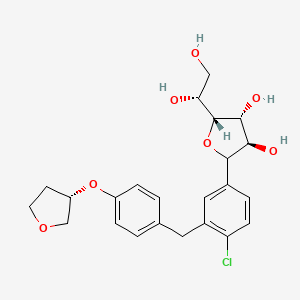
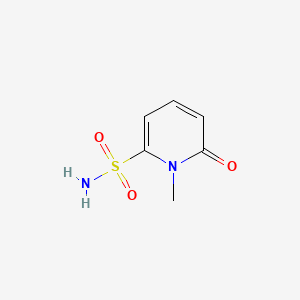
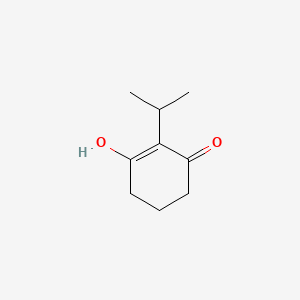

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

